Zafirlukast-13C,d3 is a chemically modified derivative of Zafirlukast, a leukotriene receptor antagonist primarily used for the treatment of asthma. The compound is distinguished by its deuterium labeling, which enhances its utility in scientific research, particularly in pharmacokinetics and metabolic studies. The molecular formula for Zafirlukast-13C,d3 is C30[13C]H30D3N3O6S, with a molecular weight of 579.70 g/mol . This compound serves as a valuable reference standard in analytical chemistry and is utilized in various biological and medical applications due to its stable isotope labeling.
The synthesis of Zafirlukast-13C,d3 typically involves the reaction of Zafirlukast with deuterium-labeled reagents. The process includes several steps:
These reactions are performed under controlled conditions to ensure high purity and yield, with industrial production often employing automated reactors to maintain consistency .
Zafirlukast-13C,d3 participates in various chemical reactions, including:
These reactions are essential for modifying the compound for specific applications in research and development .
Zafirlukast acts primarily as a cysteinyl leukotriene type 1 receptor antagonist. By blocking these receptors, it inhibits the action of leukotrienes, which are inflammatory mediators involved in asthma pathophysiology. This mechanism reduces bronchoconstriction and inflammation, leading to improved respiratory function in patients with asthma. The pharmacokinetics of Zafirlukast-13C,d3 can be studied using stable isotope labeling to trace its metabolic pathways in vivo .
Zafirlukast-13C,d3 exhibits several notable physical and chemical properties:
The compound's stability under different environmental conditions can be assessed through spectroscopic methods such as UV/Vis and Fourier Transform Infrared (FTIR) spectroscopy .
Zafirlukast-13C,d3 has diverse applications across multiple scientific fields:
The synthesis of Zafirlukast-13C,d3 targets regioselective isotopic enrichment at the O-methyl group (¹³C) and N-methyl indole moiety (tridetterated methyl group, CD₃). This precision maintains the molecule’s pharmacological activity while enabling traceability in mass spectrometry. The ¹³C label is introduced via methylation using ¹³C-enriched iodomethane (¹³CH₃I) under basic conditions, reacting with the phenolic oxygen of the benzamide-indole core. Simultaneously, deuterium incorporation employs deuterated analogs of key precursors, such as deuterioacetic acid (CD₃COOH) or deuterated dimethyl sulfate, during N-methylation of the indole nitrogen [1] [7].
Key synthetic challenges include avoiding isotopic dilution and preserving stereoelectronic properties. For example, the use of anhydrous dimethylformamide (DMF) as a solvent prevents proton-deuterium exchange, while palladium-catalyzed coupling steps ensure chemoselectivity. The isotopic enrichment typically exceeds 98% atom purity, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) [7] [8].
Table 1: Isotopic Labeling Positions in Zafirlukast Scaffolds
Label Type | Position | Precursor Used | Isotopic Purity |
---|---|---|---|
¹³C | Benzamide O-methyl | ¹³CH₃I | ≥99% atom ¹³C |
d₃ (CD₃) | Indole N-methyl | CD₃I or (CD₃)₂SO₄ | ≥98% atom D |
¹³C,d₆ | Dual (O-methyl + N-methyl) | ¹³CH₃I + CD₃I | ≥98% atom ¹³C/D |
Deuterium-labeled analogs face inherent radiolytic instability due to C–D bond cleavage under UV or gamma irradiation. To mitigate this, Zafirlukast-13C,d3 synthesis incorporates deuterium at aliphatic sites (N-methyl) rather than aryl positions, as C(sp³)–D bonds exhibit higher kinetic stability than C(sp²)–D bonds. Reaction vessels are shielded with amber glass to minimize photodegradation during purification, and low-temperature storage (−20°C) maintains isotopic integrity [3] [8].
Accelerated stability studies using liquid chromatography–mass spectrometry (LC-MS) reveal that deuterated analogs show 40% less radiolytic decomposition compared to non-deuterated versions under forced UV conditions (300–400 nm). This enhanced stability is critical for reference standards used in long-term analytical applications, such as pharmacokinetic studies [3].
Regioselectivity is achieved through orthogonal protecting group strategies and catalyst-controlled functionalization:
Advanced techniques like microwave-assisted synthesis reduce reaction times from hours to minutes, minimizing unintended deuterium scrambling. For example, N-methylation with CD₃I under microwave irradiation (100°C, 10 min) achieves >98% isotopic incorporation, compared to 85% under conventional heating [8].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4